3-Methyl-5-vinylpyridine

Overview

Description

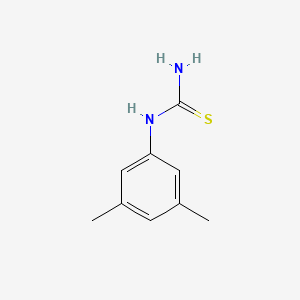

3-Methyl-5-vinylpyridine is a pyridine-based compound that has gained much attention in the scientific community for its unique properties and potential applications. It has a CAS Number of 51961-51-4 and a molecular weight of 119.17 .

Synthesis Analysis

Polyvinylpyridine (PVPy), a polymer-containing aromatic heterocyclic compound, is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile . Different haloalkanes can be used for the quaternization of pyridine units . PVPy synthesis can also be achieved by ionic mechanisms using stereospecific polymerization , by electrochemical polymerization of 4VP on the surface of graphite , and via electrochemical copolymerization of aniline monomers and 4VP .Molecular Structure Analysis

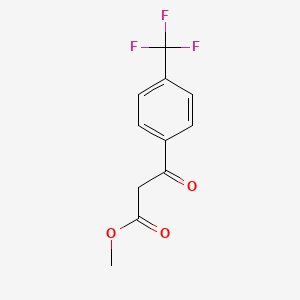

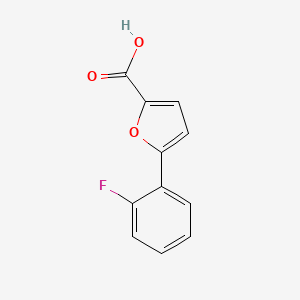

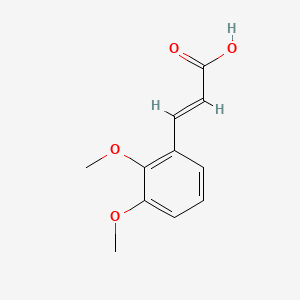

The InChI code for 3-Methyl-5-vinylpyridine is 1S/C8H9N/c1-3-8-4-7(2)5-9-6-8/h3-6H,1H2,2H3 . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis

PVPy can connect to various reagents such as oxidizing agents (i.e., periodate, iodate, and bromates) for the oxidation of chemicals . The benefits of these polymer-supporting reagents can be ascribed to their ease of work-up, recovery, and separation from reaction media via simple and facile filtration procedures .Physical And Chemical Properties Analysis

3-Methyl-5-vinylpyridine is a liquid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications

Electrochemical Applications

3-Methyl-5-vinylpyridine is a key component in the synthesis of Polyvinylpyridine (PVPy), a linearly structured polymer-containing aromatic heterocyclic compound . PVPy has been extensively applied in electrode organization for electrochemical applications . The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .

Sensor Development

PVPy, synthesized from 3-Methyl-5-vinylpyridine, has been used for the modification of electrochemical electrodes in systems such as sensors for monitoring and determining humidity and various chemicals .

Drug Delivery Systems

PVPy is notable for its potential use in drug delivery systems . The vinyl group of the monomer can be attached to the pyridine unit in a para position to prepare poly (4-vinylpyridine) (P4VP), which can be used in drug delivery .

Chemical Reagent

3-Methyl-5-vinylpyridine can also be used as a chemical reagent . PVPy can connect to various reagents such as oxidizing agents (i.e., periodate, iodate, and bromates) for the oxidation of chemicals .

Ion Exchange and Ion Pairing Reactions

Due to its pyridine ring, PVPy can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments .

Electrical Applications

PVPy, synthesized from 3-Methyl-5-vinylpyridine, has attracted the attention of many researchers from the electric and electrochemical fields due to its conductivity and capability for doping .

Mechanism of Action

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-vinylpyridine. It is known that the compound should be stored in a sealed container in a dry environment at 2-8°C .

Safety and Hazards

The compound is classified as a flammable liquid and vapor . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Polyvinylpyridine has been extensively applied in electrode organization for electrochemical applications . It has the potential for use in electrical applications and drug delivery . It can also be used as a chemical reagent . Therefore, the future directions of 3-Methyl-5-vinylpyridine could be in these areas.

properties

IUPAC Name |

3-ethenyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-4-7(2)5-9-6-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAMCQRXSYEGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363810 | |

| Record name | 3-Methyl-5-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-vinylpyridine | |

CAS RN |

51961-51-4 | |

| Record name | 3-Methyl-5-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)